molecular formula C20H20K2N8O5 B13844748 DL-Methotrexate-d3 dipotassium salt

DL-Methotrexate-d3 dipotassium salt

Cat. No.: B13844748
M. Wt: 533.6 g/mol
InChI Key: PWBAOKLKHITLPS-GXXYEPOPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Methotrexate-d3 dipotassium salt: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methotrexate, a well-known chemotherapy agent and immune system suppressant. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Methotrexate-d3 dipotassium salt involves the incorporation of deuterium into the methotrexate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and the overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions: DL-Methotrexate-d3 dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methotrexate derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: DL-Methotrexate-d3 dipotassium salt is used in analytical chemistry for the study of reaction mechanisms and the identification of reaction intermediates. Its deuterium labeling allows for precise tracking of the compound during chemical reactions.

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of methotrexate. The deuterium label helps in tracing the compound’s distribution and breakdown within biological systems.

Medicine: this compound is used in medical research to investigate the efficacy and safety of methotrexate-based therapies. It helps in understanding the drug’s behavior in the body and its interactions with other medications.

Industry: In the pharmaceutical industry, the compound is used in the development and testing of new methotrexate formulations. It aids in the optimization of drug delivery systems and the assessment of drug stability.

Mechanism of Action

DL-Methotrexate-d3 dipotassium salt exerts its effects through the same mechanism as methotrexate. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides required for DNA replication. By blocking this enzyme, the compound disrupts the proliferation of rapidly dividing cells, such as cancer cells and immune cells.

Molecular Targets and Pathways:

    Dihydrofolate Reductase: The primary target of the compound, inhibition of this enzyme leads to a decrease in tetrahydrofolate levels, affecting DNA synthesis.

    Folate Pathway: The compound interferes with the folate pathway, which is crucial for cell division and growth.

Comparison with Similar Compounds

    Methotrexate: The parent compound, widely used in chemotherapy and autoimmune disease treatment.

    Methotrexate-d2: Another deuterium-labeled derivative with similar applications.

    Methotrexate-d4:

Uniqueness: DL-Methotrexate-d3 dipotassium salt is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and research applications. Its stable isotope labeling allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C20H20K2N8O5

Molecular Weight

533.6 g/mol

IUPAC Name

dipotassium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H22N8O5.2K/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/i1D3;;

InChI Key

PWBAOKLKHITLPS-GXXYEPOPSA-L

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.